molecular formula C16H11N3O6S2 B5166318 [3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate

[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate

Cat. No.: B5166318
M. Wt: 405.4 g/mol
InChI Key: WOSHKMRLDNLMNR-ZROIWOOFSA-N
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Description

[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate: is a complex organic compound characterized by its unique thiazole and nitrobenzenesulfonate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the amino and oxo groups. The final step involves the sulfonation of the phenyl ring with a nitrobenzenesulfonate group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and automated processes can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinally, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The nitrobenzenesulfonate group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Triple-bonded compounds: Such as acetylene and cyanogen, which have unique bonding properties.

    2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.

Uniqueness

What sets [3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate apart is its combination of a thiazole ring and a nitrobenzenesulfonate group, providing a unique set of chemical properties and reactivity patterns not commonly found in other compounds.

Properties

IUPAC Name

[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6S2/c17-16-18-15(20)14(26-16)9-10-2-1-3-12(8-10)25-27(23,24)13-6-4-11(5-7-13)19(21)22/h1-9H,(H2,17,18,20)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSHKMRLDNLMNR-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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